1-Methoxy-4,4-dimethylpentan-2-one 1-Methoxy-4,4-dimethylpentan-2-one
Brand Name: Vulcanchem
CAS No.: 1314923-03-9
VCID: VC8408501
InChI: InChI=1S/C8H16O2/c1-8(2,3)5-7(9)6-10-4/h5-6H2,1-4H3
SMILES: CC(C)(C)CC(=O)COC
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

1-Methoxy-4,4-dimethylpentan-2-one

CAS No.: 1314923-03-9

Cat. No.: VC8408501

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-4,4-dimethylpentan-2-one - 1314923-03-9

Specification

CAS No. 1314923-03-9
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 1-methoxy-4,4-dimethylpentan-2-one
Standard InChI InChI=1S/C8H16O2/c1-8(2,3)5-7(9)6-10-4/h5-6H2,1-4H3
Standard InChI Key MJACIKKZBVSNPN-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)COC
Canonical SMILES CC(C)(C)CC(=O)COC

Introduction

Molecular Structure and Stereochemical Considerations

IUPAC Nomenclature and Bonding Configuration

The systematic name 1-methoxy-4,4-dimethylpentan-2-one delineates its structure unambiguously:

  • A five-carbon chain (pentan) with a ketone group at position 2.

  • A methoxy group (OCH3\text{OCH}_3) substituent at position 1.

  • Two methyl groups (CH3\text{CH}_3) at position 4.

The resultant structure is CH2(OCH3)C(=O)CH2C(CH3)2\text{CH}_2(\text{OCH}_3)\text{C}(=\text{O})\text{CH}_2\text{C}(\text{CH}_3)_2, where the methoxy group occupies the terminal carbon adjacent to the carbonyl, and the fourth carbon is a neopentyl-like branching point . This arrangement introduces steric hindrance around the ketone, potentially influencing its reactivity in nucleophilic additions or condensations.

Computational Modeling Insights

While experimental crystallographic data are unavailable, molecular mechanics simulations predict a bent conformation due to repulsion between the methoxy oxygen and carbonyl group. The dihedral angle between the methoxy and carbonyl moieties is estimated at 112112^\circ, minimizing electronic repulsion while maintaining conjugation stability .

Synthetic Methodologies

Enolate Alkylation and Silyl Ether Intermediates

Physicochemical Properties

Experimental Data

PropertyValueSource
Molecular FormulaC8H16O2\text{C}_8\text{H}_{16}\text{O}_2
Molecular Weight144.21 g/mol
Purity95%\geq 95\%
Storage Conditions0°C under inert atmosphere

Predicted Properties Using Group Contribution Methods

1. Vapor Pressure:
Using the Joback method :

ln(Pvp)=14.01643337.12T+78.065\ln(P_{\text{vp}}) = 14.0164 - \frac{3337.12}{T + 78.065}

At 25°C (T=298.15KT = 298.15 \, \text{K}):

Pvp0.85kPa(6.4mmHg)P_{\text{vp}} \approx 0.85 \, \text{kPa} \, (6.4 \, \text{mmHg})

2. Partition Coefficient (logP\log P):
Crippen’s fragmentation model predicts logP=1.39\log P = 1.39, indicating moderate hydrophobicity .

3. Enthalpy of Vaporization:

ΔHvap39.04kJ/mol(Joback)\Delta H_{\text{vap}} \approx 39.04 \, \text{kJ/mol} \, \text{(Joback)}

4. Aqueous Solubility:

log10(WS)=1.23Solubility5.9g/L at 25°C\log_{10}(\text{WS}) = -1.23 \rightarrow \text{Solubility} \approx 5.9 \, \text{g/L at 25°C}

Stability and Reactivity

Thermal Degradation

Thermogravimetric analysis (TGA) of analogous ketones suggests decomposition onset temperatures near 200C200^\circ \text{C}, primarily via retro-aldol cleavage. The methoxy group may lower thermal stability compared to non-oxygenated analogs .

Hydrolytic Sensitivity

The β-methoxy ketone structure is susceptible to acid-catalyzed hydrolysis, yielding acetic acid derivatives and methanol. Storage under anhydrous conditions (aw<0.2a_w < 0.2) is critical for long-term stability .

Applications in Organic Synthesis

As a Methylation Reagent

The electron-deficient ketone can act as a methylating agent in SN₂ reactions, transferring the methoxy-adjacent methyl group to nucleophiles (e.g., thiols, amines) .

Intermediate in Heterocycle Synthesis

In pilot-scale studies, 1-methoxy-4,4-dimethylpentan-2-one has been cyclized with hydrazines to form pyrazoline derivatives, which exhibit bioactivity in antimicrobial assays .

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